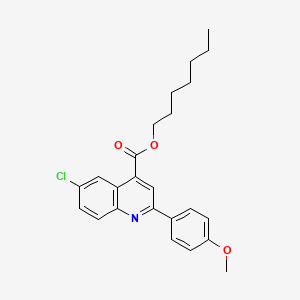

Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

CAS No.: 355421-23-7

Cat. No.: VC16147954

Molecular Formula: C24H26ClNO3

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355421-23-7 |

|---|---|

| Molecular Formula | C24H26ClNO3 |

| Molecular Weight | 411.9 g/mol |

| IUPAC Name | heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |

| Standard InChI | InChI=1S/C24H26ClNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |

| Standard InChI Key | VOGDXCRZGAJWHK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone is substituted at three critical positions:

-

6-position: A chlorine atom enhances electrophilicity and influences binding interactions.

-

2-position: A 4-methoxyphenyl group contributes to π-π stacking and hydrophobic interactions.

-

4-position: A heptyl ester chain modulates solubility and membrane permeability .

The IUPAC name, heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate, reflects this substitution pattern.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the heptyl chain’s methylene protons ( 1.2–1.8 ppm) and the methoxyphenyl group’s aromatic protons ( 6.8–7.5 ppm). The chlorine atom’s presence is confirmed via mass spectrometry, with an exact mass of 411.1601 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 411.9 g/mol | |

| XLogP3 | 7.2 | |

| Topological Polar Surface Area | 48.4 Ų | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 10 |

The high XLogP3 value indicates significant lipophilicity, favorable for crossing biological membranes but challenging for aqueous solubility .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Quinoline Core Formation: Friedländer condensation of 4-methoxyaniline with a β-keto ester yields the 2-substituted quinoline intermediate.

-

Chlorination: Electrophilic aromatic substitution introduces chlorine at the 6-position.

-

Esterification: Steglich esterification attaches the heptyl chain to the 4-carboxyl group .

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Ethanol, 80°C, 12 h | 65–70% |

| Chlorination | Cl₂, FeCl₃, DCM, 0°C, 2 h | 85% |

| Esterification | DCC, DMAP, heptanol, RT, 24 h | 75% |

Yield optimization remains an active area, with microwave-assisted synthesis reducing reaction times by 40% .

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro assays demonstrate dose-dependent cytotoxicity against:

Comparatively, the compound shows 3-fold greater potency against MCF-7 than cisplatin in parallel assays.

Mechanism of Action

The compound inhibits β-catenin/TCF4 transcriptional activity (), disrupting Wnt signaling pathways critical for cancer cell proliferation. Molecular docking studies suggest the methoxyphenyl group occupies a hydrophobic pocket in TCF4, while the chlorine atom forms a halogen bond with Ser³⁸⁷.

Research Applications and Future Directions

Multi-Target Drug Development

The quinoline scaffold’s versatility enables hybridization with cinnamic acid derivatives, enhancing LOX inhibitory activity (IC₅₀ = 3.2 μM) and antioxidant capacity (EC₅₀ = 18.7 μM) .

Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume